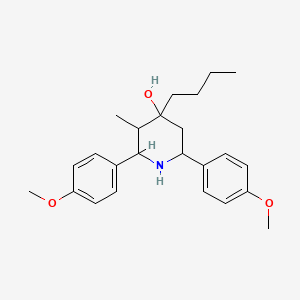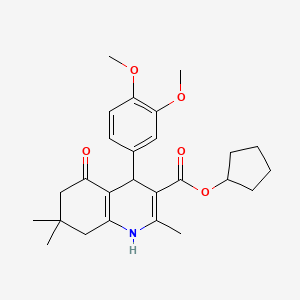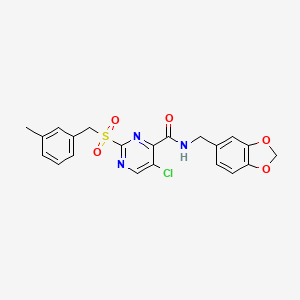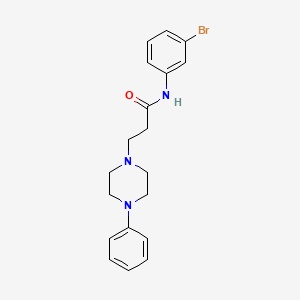![molecular formula C26H21BO4P- B11109064 Phenyl[2,2'-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-)](/img/structure/B11109064.png)
Phenyl[2,2'-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[2,2’-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-) is a complex organophosphorus compound It is characterized by its unique structure, which includes a borate core coordinated with phenyl and phosphine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[2,2’-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-) typically involves the reaction of phenylphosphine with boronic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the borate complex. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can be optimized for high throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Phenyl[2,2’-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products of these reactions include phosphine oxides, phosphine hydrides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyl[2,2’-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-) has several scientific research applications:
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Materials Science: The compound is explored for its potential in the development of advanced materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of Phenyl[2,2’-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-) involves its interaction with molecular targets through its phosphine and borate groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
(Oxydi-2,1-phenylene)bis(diphenylphosphine): This compound shares structural similarities but lacks the borate core.
2,2’-(Phenylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): Another related compound with different functional groups and applications.
Uniqueness
Phenyl[2,2’-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-) is unique due to its borate core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific catalytic and material science applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C26H21BO4P- |
|---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
2-(9,12-diphenyl-8,10,13-trioxa-12-phospha-9-boranuidatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-yl)phenol |
InChI |
InChI=1S/C26H21BO4P/c28-23-17-9-7-15-21(23)25-30-27(19-11-3-1-4-12-19)29-24-18-10-8-16-22(24)26(31-27)32(25)20-13-5-2-6-14-20/h1-18,25-26,28H/q-1 |
InChI Key |
LAMSCGQCKVKHMM-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OC(P(C(O1)C3=CC=CC=C3O2)C4=CC=CC=C4)C5=CC=CC=C5O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11108983.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate](/img/structure/B11108989.png)
![1-[(2-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11108993.png)
![7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11108999.png)
![4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid](/img/structure/B11109013.png)

![N-(2-fluorophenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11109021.png)
![N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11109024.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109026.png)


![(4Z)-5-methyl-2-(4-methylphenyl)-4-({[4-(morpholin-4-ylsulfonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11109045.png)
![2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11109050.png)

